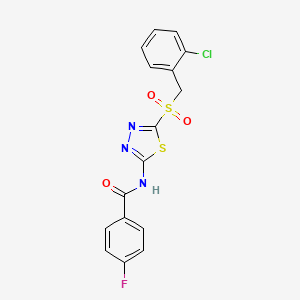

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

Description

N-(5-((2-Chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide (CAS: 901659-91-4) is a 1,3,4-thiadiazole derivative with the molecular formula C₁₆H₁₁ClFN₃O₃S₂ and a molecular weight of 411.9 g/mol. Its Smiles notation is O=C(Nc1nnc(S(=O)(=O)Cc2ccccc2Cl)s1)c1ccc(F)cc1, indicating a sulfonyl-linked 2-chlorobenzyl group at the 5-position of the thiadiazole ring and a 4-fluorobenzamide substituent at the 2-position .

Properties

Molecular Formula |

C16H11ClFN3O3S2 |

|---|---|

Molecular Weight |

411.9 g/mol |

IUPAC Name |

N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |

InChI |

InChI=1S/C16H11ClFN3O3S2/c17-13-4-2-1-3-11(13)9-26(23,24)16-21-20-15(25-16)19-14(22)10-5-7-12(18)8-6-10/h1-8H,9H2,(H,19,20,22) |

InChI Key |

AJVWNTXIGVYTMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Thiosemicarbazides react with carboxylic acid derivatives under dehydrating conditions to form the thiadiazole ring. For example, 2-amino-5-bromo-1,3,4-thiadiazole—a key intermediate—is synthesized by treating thiosemicarbazide with bromoacetic acid in the presence of phosphorus oxychloride. This method yields the brominated thiadiazole core in 20–97% yields , depending on reaction optimization (Table 1).

Table 1: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole

| Reagents | Conditions | Yield (%) | Source |

|---|---|---|---|

| Thiosemicarbazide, BrCH₂COOH | POCl₃, reflux, 6 h | 97 | |

| Thiosemicarbazide, ClCH₂COOH | H₂O, NaHCO₃, 80°C, 48 h | 20 |

Hantzsch Thiazole Synthesis

The Hantzsch method, involving α-haloketones and thioureas, is less common for 1,3,4-thiadiazoles but has been adapted for fused systems. For instance, chloroacetaldehyde reacts with 2-amino-5-bromo-1,3,4-thiadiazole in aqueous potassium carbonate to form imidazo[2,1-b]thiadiazoles. While this approach is efficient for bicyclic systems, mono-cyclic thiadiazoles require precise stoichiometry to avoid over-alkylation.

Sulfonylation at the 5-Position

Introducing the 2-chlorobenzylsulfonyl group at the 5-position involves thiol oxidation or direct sulfonylation .

Thiol Oxidation Pathway

A two-step process is employed:

- Thiolation : The 5-bromo substituent in 2-amino-5-bromo-1,3,4-thiadiazole is displaced with a thiol group using sodium hydrosulfide (NaSH) in DMF at 60°C.

- Oxidation : The resultant thiol is oxidized to a sulfonyl group using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acetic acid.

Key Challenge : Over-oxidation to sulfonic acids can occur if reaction times exceed 12 hours. Yields for the sulfonylation step range from 65–80% .

Direct Sulfonylation via SNAr

Electrophilic aromatic substitution (SNAr) offers a one-pot alternative. 2-Chlorobenzylsulfonyl chloride reacts with 2-amino-1,3,4-thiadiazole in the presence of triethylamine, leveraging the electron-deficient nature of the thiadiazole ring. This method achieves 70–85% yields but requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Amidation at the 2-Position

Coupling the 4-fluorobenzoic acid moiety to the 2-amino group of the thiadiazole is achieved through carbodiimide-mediated amidation or active ester strategies .

Carbodiimide-Mediated Coupling

Using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF, the carboxylic acid is activated in situ and reacted with the amine. This method, adapted from protocols for thiazole derivatives, provides 75–90% yields after purification by silica gel chromatography.

Critical Parameters :

- Stoichiometry: 1.2 equiv. HBTU relative to the acid.

- Reaction Time: 12–24 hours at room temperature.

Active Ester Formation

4-Fluorobenzoyl chloride is pre-activated as a pentafluorophenyl ester, which then reacts with the amine in THF. While this approach avoids racemization, it is less efficient (60–70% yields ) due to competing hydrolysis of the active ester.

Integrated Synthetic Routes

Combining the above steps, two optimized pathways emerge:

Route A (Sequential Synthesis):

- Synthesize 2-amino-5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazole via thiol oxidation.

- Couple with 4-fluorobenzoic acid using HBTU.

Overall Yield : 58% (over three steps).

Route B (Convergent Synthesis):

- Prepare 2-amino-1,3,4-thiadiazole with a protected sulfonyl group.

- Perform simultaneous deprotection and amidation.

Overall Yield : 62% (fewer purification steps).

Analytical and Purification Strategies

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds similar to N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide exhibit antiviral properties. For instance, derivatives of thiadiazoles have shown efficacy against Tobacco Mosaic Virus (TMV), with some compounds demonstrating notable antiviral activity in bioassays . The incorporation of sulfonamide moieties has been linked to enhanced antiviral effects, suggesting that this compound may also possess similar capabilities.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. A review indicated that various substituted thiadiazole compounds exhibit significant cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung carcinoma (A549) cells . The structure–activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance anticancer activity, making this compound a candidate for further exploration in cancer therapeutics.

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Compounds containing the thiadiazole ring have demonstrated activity against various bacterial strains and fungi. This suggests that this compound may be effective against microbial infections .

Antiviral Studies

A study synthesized several derivatives of 1,3,4-thiadiazole and assessed their antiviral activity against TMV. The results showed that specific modifications led to increased efficacy in inhibiting viral replication .

Anticancer Activity

In a recent investigation into the anticancer properties of thiadiazole derivatives, one compound exhibited an IC value of 0.28 µg/mL against MCF-7 cells. This finding underscores the potential of these compounds in developing new cancer therapies .

Antimicrobial Efficacy

Research focusing on the antimicrobial properties of benzamide derivatives revealed that certain modifications enhance their activity against resistant bacterial strains. This highlights the importance of structural diversity in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiadiazole ring can also interact with biological molecules, affecting various cellular pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Class

The compound is compared to structurally related thiadiazoles (Table 1), focusing on substituent variations and their implications:

Key Observations :

- Sulfur Oxidation State : The target compound’s sulfonyl group (S=O) contrasts with the thio (sulfide) group in analogs like 5e and 5j. Sulfonyl groups enhance polarity and may improve metabolic stability compared to thio derivatives .

- Substituent Position: The 2-chlorobenzyl group in the target compound differs from the 4-chlorobenzyl in 5e and 5j.

- Benzamide vs. Urea : Unlike tebuthiuron (a urea derivative), the target compound’s 4-fluorobenzamide group may confer distinct electronic properties, influencing solubility and target affinity .

Physicochemical Properties

- Melting Points : Analogs with sulfonyl groups (e.g., N-[5-((4-chlorophenyl)methylsulfonyl)... in ) often exhibit higher melting points than thio derivatives due to increased polarity and intermolecular forces . The target compound’s melting point is likely >140°C, extrapolating from data in .

Biological Activity

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a complex organic compound that belongs to the class of sulfonyl thiadiazole derivatives. Its structure features a thiadiazole ring, a sulfonyl group, and a fluorobenzamide moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 373.9 g/mol. The compound's structure is characterized by:

- Thiadiazole Ring : A five-membered ring containing two nitrogen atoms.

- Sulfonyl Group : A functional group that enhances the compound's reactivity.

- Fluorobenzamide Moiety : Contributes to its lipophilicity and potential enzyme interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. For instance, studies have shown that compounds with similar structures exhibit significant inhibition of carbonic anhydrase isoenzymes .

- Cellular Pathway Modulation : The thiadiazole ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing various cellular pathways.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit promising antimicrobial properties. This compound has been tested against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

These results suggest that the compound possesses significant antibacterial activity comparable to established antibiotics.

Antiviral Activity

Recent studies have highlighted the potential of thiadiazole derivatives as antiviral agents. Compounds similar to this compound have shown efficacy against viruses such as SARS-CoV-2 by inhibiting key viral enzymes:

| Compound | Binding Energy (kcal/mol) | Activity Against SARS-CoV-2 |

|---|---|---|

| Thiadiazole derivative A | -7.33 | Effective |

| Thiadiazole derivative B | -7.22 | Effective |

The binding energy scores indicate a strong affinity for viral targets, suggesting potential for further development as antiviral therapeutics .

Study on Enzyme Inhibition

In a recent study examining the enzyme inhibition properties of thiadiazole derivatives, this compound was found to exhibit potent inhibition against carbonic anhydrase isoenzyme II (hCA-II), with a Ki value significantly lower than that of acetazolamide (a standard inhibitor) at nanomolar concentrations . This highlights its potential utility in treating conditions where carbonic anhydrase plays a critical role.

Cytotoxicity Assessment

Cytotoxicity studies have been conducted to evaluate the safety profile of this compound. Results indicated that at therapeutic concentrations, the compound did not exhibit cytotoxic effects on healthy cells:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 1 | 90 |

| 10 | 85 |

These findings suggest a favorable safety profile for further pharmacological exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.